(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid
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Overview
Description
Compound “PMID18790648C10” is a synthetic organic molecule identified as a selective inhibitor of matrix metalloproteinase 11 (MMP11). This compound was discovered during a study aimed at identifying selective MMP inhibitors. It is at least 100-fold more selective for MMP11 compared to other MMPs tested .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound “PMID18790648C10” involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for compound “PMID18790648C10” would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Compound “PMID18790648C10” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Scientific Research Applications
Compound “PMID18790648C10” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MMP11 and its role in various chemical processes.
Biology: Employed in biological assays to investigate the effects of MMP11 inhibition on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases where MMP11 is implicated, such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes that require selective MMP inhibition
Mechanism of Action
The mechanism of action of compound “PMID18790648C10” involves the selective inhibition of MMP11. This enzyme plays a role in the degradation of extracellular matrix components, and its inhibition can modulate various cellular processes. The compound binds to the active site of MMP11, preventing its enzymatic activity and thereby affecting downstream signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “PMID18790648C10” include other MMP inhibitors such as:
Marimastat: A broad-spectrum MMP inhibitor.
Batimastat: Another broad-spectrum MMP inhibitor with a different selectivity profile.
TIMP-1: A natural inhibitor of MMPs with a broader range of activity
Uniqueness
What sets compound “PMID18790648C10” apart is its high selectivity for MMP11, making it a valuable tool for studying the specific roles of this enzyme without off-target effects on other MMPs. This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to less selective inhibitors .
Properties
Molecular Formula |
C38H41N4O7PS |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
[3-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-[(2-methoxyphenyl)sulfanylmethyl]-3-oxopropyl]-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid |
InChI |
InChI=1S/C38H41N4O7PS/c1-48-33-18-10-11-19-34(33)51-25-29(37(44)41-32(36(39)43)21-28-22-40-31-17-9-8-16-30(28)31)24-50(46,47)35(20-26-12-4-2-5-13-26)42-38(45)49-23-27-14-6-3-7-15-27/h2-19,22,29,32,35,40H,20-21,23-25H2,1H3,(H2,39,43)(H,41,44)(H,42,45)(H,46,47) |
InChI Key |
YDDMVPLLJTZTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
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